2-(Bromomethyl)-2-(2-methoxyphenyl)-1,3-dioxolane
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Overview
Description
2-(Bromomethyl)-2-(2-methoxyphenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a bromomethyl group and a methoxyphenyl group. Compounds with such structures are often used in organic synthesis and can serve as intermediates in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-(2-methoxyphenyl)-1,3-dioxolane typically involves the reaction of 2-(2-methoxyphenyl)-1,3-dioxolane with a brominating agent. Common brominating agents include N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-2-(2-methoxyphenyl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of methyl-substituted dioxolanes.
Scientific Research Applications
2-(Bromomethyl)-2-(2-methoxyphenyl)-1,3-dioxolane has various applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.
Material Science: Used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-2-(2-methoxyphenyl)-1,3-dioxolane depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In oxidation reactions, the methoxyphenyl group can be oxidized to form reactive intermediates that participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-dioxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxolane: Similar structure but with a methoxy group at the para position of the phenyl ring.
2-(Bromomethyl)-2-(2-hydroxyphenyl)-1,3-dioxolane: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
2-(Bromomethyl)-2-(2-methoxyphenyl)-1,3-dioxolane is unique due to the presence of both a bromomethyl group and a methoxyphenyl group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and other scientific research applications.
Properties
CAS No. |
24169-46-8 |
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Molecular Formula |
C11H13BrO3 |
Molecular Weight |
273.12 g/mol |
IUPAC Name |
2-(bromomethyl)-2-(2-methoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H13BrO3/c1-13-10-5-3-2-4-9(10)11(8-12)14-6-7-15-11/h2-5H,6-8H2,1H3 |
InChI Key |
XCLLPJSXFBJCSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2(OCCO2)CBr |
Origin of Product |
United States |
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